N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
N-(2-chlorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research has indicated that pyrazolopyrimidines derivatives, which share a core structure similar to the specified compound, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. For instance, a study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, as well as for their 5-lipoxygenase inhibition, a key enzyme involved in inflammation. The structural activity relationship (SAR) analysis provided insights into how variations in the compound's structure could influence its biological activities. This research highlights the compound's potential as a lead for developing novel anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Heterocyclic Chemistry and Drug Design
The synthesis and evaluation of pyrazolopyrimidine and related derivatives have demonstrated significant scientific interest due to their diverse biological activities and potential therapeutic applications. Studies like that by Drev et al. (2014) on the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides provide a foundation for exploring the chemical diversity and pharmacological potential of these compounds. Such research underscores the utility of pyrazolopyrimidines in drug design and development, offering pathways for synthesizing compounds with enhanced biological activities and favorable pharmacokinetic profiles (Drev et al., 2014).
Glycine Transporter Inhibition
Compounds structurally related to the specified chemical have been investigated for their ability to inhibit glycine transporters, with potential implications for neurological conditions. Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound demonstrated significant inhibitory activity, favorable pharmacokinetics, and an increase in cerebrospinal fluid glycine levels in rats, suggesting its potential for treating disorders associated with glycine transporter dysregulation (Yamamoto et al., 2016).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-25-12-16(20(27)23-11-14-7-5-6-10-18(14)22)19-17(13-25)21(28)26(24-19)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKQGSJPXYKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.